molecular formula C12H9FN2OS B1443673 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350989-02-4

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1443673
CAS No.: 1350989-02-4
M. Wt: 248.28 g/mol
InChI Key: ICOSRMKHEPCNRW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature

The IUPAC name for this compound is 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine. The numbering follows the benzothiazole core, with the fluorine atom attached to the 4-position of the benzene ring and the furylmethyl group bonded to the 2-position nitrogen of the thiazole ring.

Structural Features

The molecular structure comprises:

  • Benzothiazole core : A fused bicyclic system of benzene (positions 1–6) and thiazole (positions 1, 2, 3).
  • 4-Fluoro substituent : Introduced at the para position of the benzene ring.
  • N-(2-Furylmethyl) group : A furylmethyl moiety attached to the 2-position nitrogen of the thiazole ring.

The SMILES notation FC1=C2N=C(NCC3=CC=CO3)SC2=CC=C1 represents its connectivity, while the InChIKey LQVJXVQGQXJQJF-UHFFFAOYSA-N provides a standardized identifier.

Table 1: Key Structural and Identifying Data
Property Value/Description Source
CAS Number 1350989-02-4
Molecular Formula C₁₂H₉FN₂OS
Molecular Weight 248.28 g/mol
SMILES FC1=C2N=C(NCC3=CC=CO3)SC2=CC=C1
InChIKey LQVJXVQGQXJQJF-UHFFFAOYSA-N

Historical Context in Benzothiazole Derivative Research

Early Developments in Benzothiazole Chemistry

The synthesis of benzothiazole derivatives dates to the 19th century, with A.W. Hofmann first reporting 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles, in 1879. These early compounds laid the foundation for exploring their reactivity and biological properties.

Rise of Fluorinated and Furyl-Substituted Derivatives

In the 21st century, fluorinated benzothiazoles gained prominence due to fluorine’s ability to modulate electronic properties and enhance pharmacokinetic profiles. Concurrently, furyl-containing derivatives emerged as bioisosteric replacements for aromatic groups, improving solubility and target binding. The combination of these substituents in this compound reflects modern trends in optimizing heterocyclic scaffolds for drug discovery.

Table 2: Milestones in Benzothiazole Research
Year Development Impact Source
1879 Synthesis of 2-chloro- and 2-phenylbenzothiazoles by Hofmann Established benzothiazole as a synthetic target
2000s Fluorinated benzothiazoles investigated for anticancer activity Enhanced metabolic stability and selectivity
2010s Furyl-substituted derivatives explored for antimicrobial and antiviral targets Improved bioavailability and reduced toxicity

Significance in Heterocyclic Chemistry

Structural Versatility and Reactivity

The benzothiazole core provides a rigid, planar scaffold amenable to functionalization. The fluorine atom at position 4 introduces electron-withdrawing effects, stabilizing the aromatic system and modifying redox properties. The furylmethyl group at the 2-position enhances solubility and participates in hydrogen bonding, critical for interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSRMKHEPCNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine generally involves the formation of the benzothiazole ring followed by N-substitution with a 2-furylmethyl group. The core benzothiazole scaffold is typically prepared via cyclization reactions starting from appropriately substituted anilines, followed by nucleophilic substitution or reductive amination to introduce the 2-furylmethyl moiety.

Stepwise Preparation Methodology

Formation of 2-Aminobenzothiazole Intermediate

  • Starting materials : 4-fluoro-3-chloro aniline or similar substituted anilines.
  • Key reagents : Potassium thiocyanate (KSCN), glacial acetic acid, bromine.
  • Process : The aniline derivative reacts with KSCN and bromine in acidic medium to form the corresponding 2-aminobenzothiazole intermediate via electrophilic cyclization and thiocyanation steps.

Introduction of the 2-Furylmethyl Group

  • Method : The 2-aminobenzothiazole intermediate undergoes nucleophilic substitution with 2-furylmethyl chloride or related furfuryl halides.
  • Reaction conditions : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux conditions to optimize yield.
  • Alternative approach : Reductive amination of 2-aminobenzothiazole with furfuraldehyde in the presence of reducing agents to form the N-(2-furylmethyl) derivative.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Cyclization to 2-aminobenzothiazole 4-fluoro-3-chloro aniline, KSCN, Br2, AcOH Room temp to reflux Glacial acetic acid 70-85 Control of bromine addition critical
Nucleophilic substitution 2-aminobenzothiazole, 2-furylmethyl chloride Reflux (80-100 °C) DMF or ethanol 65-78 Polar aprotic solvents preferred
Reductive amination alternative 2-aminobenzothiazole, furfuraldehyde, reducing agent Room temp to 60 °C Ethanol or DCE 70-90 DCC-mediated coupling also reported
  • The choice of solvent and temperature significantly impacts the reaction rate and product purity.
  • Continuous flow reactors have been suggested for industrial scale-up to improve control and efficiency.

Mechanistic Insights

  • The initial formation of the benzothiazole ring proceeds through electrophilic substitution and cyclization involving the thiocyanate intermediate.
  • The N-substitution step involves nucleophilic attack of the amino group at the electrophilic carbon of the 2-furylmethyl halide.
  • In reductive amination, the amino group condenses with furfuraldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine.

Purification and Characterization

  • After synthesis, the crude product is typically purified by recrystallization or silica gel column chromatography.
  • Characterization methods include:
  • Yields reported range from 65% to 90%, depending on the method and scale.

Comparative Analysis of Preparation Routes

Feature Nucleophilic Substitution Route Reductive Amination Route
Starting materials 2-aminobenzothiazole, 2-furylmethyl chloride 2-aminobenzothiazole, furfuraldehyde + reducing agent
Reaction conditions Reflux in DMF or ethanol Room temp to mild heating in ethanol or DCE
Yield 65-78% 70-90%
Purification Column chromatography, recrystallization Column chromatography, recrystallization
Scalability Suitable for batch and continuous flow Suitable for batch synthesis
Advantages Direct substitution, well-established Avoids halide reagents, milder conditions
Disadvantages Requires handling of halides Requires reducing agents, longer reaction times

Research Findings and Notes

  • The presence of the 4-fluoro substituent on the benzothiazole ring influences the electronic properties and reactivity, often enhancing the biological activity of the compound.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is crucial for maximizing yield and minimizing byproducts.
  • Industrially, the use of continuous flow reactors has been proposed to improve reproducibility and safety, especially when handling bromine and thiocyanate reagents.
  • Mass spectral fragmentation studies indicate characteristic cleavage patterns useful for confirming the structure of benzothiazole derivatives, including the compound of interest.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C12H9FN2OS (approximate for related compounds)
Molecular Weight ~ 232.30 g/mol (for analogues)
Key Intermediates 2-aminobenzothiazole derivatives
Critical Reagents 4-fluoro-3-chloro aniline, KSCN, bromine, 2-furylmethyl chloride
Typical Reaction Time 4–24 hours depending on step
Purification Techniques Recrystallization, silica gel chromatography
Characterization Methods NMR, MS, IR
Reported Yields 65–90% depending on method and conditions

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substitutions : The target compound’s 4-fluoro and furylmethyl groups distinguish it from analogs like BT16 (6-chloro, nitro-phenyl) and 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (chloro-fluorobenzyl) .
  • Spectral Data : BT16 exhibits characteristic IR peaks for C=N (1621 cm⁻¹) and NH (3550 cm⁻¹), consistent with benzothiazole derivatives .

Key Observations :

  • Anticancer Activity : BT16 showed moderate anticancer activity in NCI screenings, likely due to the nitro-phenyl group enhancing DNA intercalation .
  • Antimicrobial Potential: Benzofuran-benzothiazole hybrids (e.g., Compound 3b–3d) displayed moderate antimicrobial effects, suggesting that fused heterocycles improve target binding .
  • Toxicity : The Toxi-light assay for BT16 indicated low cytotoxicity at effective doses, highlighting its therapeutic window .

Biological Activity

4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound features a benzothiazole core substituted with a fluorine atom and a furylmethyl group, which may enhance its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including those resistant to conventional treatments. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor properties. Research indicates that it inhibits the proliferation of several cancer cell lines, including lung and breast cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis and halt the cell cycle in the G2/M phase .

Case Studies

  • Study on Lung Cancer Cells : In vitro assays revealed that this compound exhibited IC50 values ranging from 5 to 10 μM against A549 and HCC827 cell lines, indicating potent cytotoxicity .
  • Combination Therapy : When combined with standard chemotherapeutic agents like paclitaxel, this compound enhanced the overall anticancer effect, suggesting its potential as an adjunct therapy in cancer treatment .

Tuberculosis Activity

The compound has also been evaluated for its anti-tubercular activity. Preliminary results indicate that it effectively inhibits the growth of Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair.
  • Receptor Modulation : It can bind to various receptors, altering their activity and affecting downstream signaling pathways.

The unique structural features of this compound contribute to its biological activity:

Structural FeatureDescription
Fluorine AtomEnhances lipophilicity and biological activity
Furylmethyl GroupPotentially increases binding affinity to targets
Benzothiazole CoreProvides a scaffold for interaction with biomolecules

Comparative Studies

In comparative studies with similar compounds, this compound has been noted for its superior potency against certain bacterial strains and tumor cell lines. For instance:

Compound NameAntibacterial Activity (MIC)Antitumor Activity (IC50)
This compound0.5 - 1 μg/mL5 - 10 μM
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide1 - 2 μg/mL10 - 15 μM

These findings underscore the potential of this compound as a lead structure for drug development targeting infections and cancer.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, and how do reaction parameters influence yield and purity?

The synthesis involves condensation of 4-fluoro-1,3-benzothiazol-2-amine with 2-furylmethyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include:

  • Temperature : 80–100°C to balance reaction rate and decomposition.
  • Time : 6–12 hours for complete conversion.
  • Stoichiometry : A 1:1.2 ratio of amine to halide minimizes unreacted starting material. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >70% purity. Base selection (e.g., K₂CO₃ vs. Et₃N) critically influences byproduct formation .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound's structure?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorine-induced splitting in aromatic protons at δ 7.2–7.8 ppm).
  • IR Spectroscopy : Confirms benzothiazole C=N stretches (1620–1640 cm⁻¹) and secondary amine N-H (3400–3500 cm⁻¹).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL refines spatial arrangements, with R factors <0.05 indicating high precision. Crystallization from ethanol/water mixtures yields diffraction-quality crystals .

Q. What in vitro biological screening models are appropriate for preliminary bioactivity evaluation?

Standard assays include:

  • Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC ≤50 µg/mL indicating potency.
  • Anticancer : MTT assays on HCT-116 colon cancer cells (IC₅₀ <10 µM suggests cytotoxicity).
  • Enzyme Inhibition : Fluorescence-based kinase profiling at 1–100 nM concentrations. Biological triplicates and positive controls (e.g., cisplatin) ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for benzothiazol-2-amine derivatives?

  • Meta-Analysis : Apply CONSORT guidelines to identify variables like cell passage number or incubation time.
  • Statistical Modeling : Use multivariate regression to isolate structural contributors (e.g., fluorine position vs. furyl substitution).
  • Orthogonal Assays : Cross-validate with apoptosis markers (e.g., caspase-3 activation) alongside MTT data .

Q. What advanced crystallographic strategies improve structural resolution in cases of twinning or disorder?

  • Twin Refinement : Use HKLF5 format in SHELXL for twinned data.
  • Positional Disorder : Model alternate conformations with PART instructions and free variables.
  • Data Collection : High redundancy (≥4-fold) at 100K enhances signal-to-noise.
  • Validation : Ensure R1/wR2 convergence (<5% divergence) and perform ADDSYM checks for missed symmetry .

Q. How can structure-activity relationship (SAR) studies be systematically designed for fluorinated benzothiazole amines?

  • Congeneric Series : Vary substituents at position 4 (fluoro vs. chloro) and N-side chains (furylmethyl vs. phenylmethyl).
  • Computational Docking : Predict binding affinities against targets like EGFR kinase using AutoDock Vina.
  • Correlation Analysis : Compare experimental IC₅₀ values with computed ΔG (Pearson r >0.7 indicates validity).
  • Electronic Effects : Apply Hammett σ constants to quantify substituent electronic contributions .

Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias in biological datasets .
  • Crystallography Software : SHELXTL (Bruker AXS) and Olex2 provide robust refinement interfaces .
  • Biological Reproducibility : Include Z’-factor validation (>0.5) in high-throughput screening to minimize false positives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

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